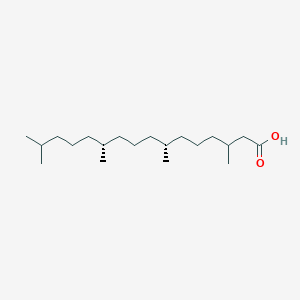

(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid

Description

Properties

IUPAC Name |

(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKHJSFHOZMDR-PWCSWUJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCCC(C)CC(=O)O)CCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332848 | |

| Record name | (7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199484-69-0 | |

| Record name | (7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytanic acid can be synthesized through the oxidation of phytol, which is obtained from chlorophyll. The process involves several steps, including the conversion of phytol to phytenic acid, followed by further oxidation to produce phytanic acid . The reaction conditions typically involve the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of phytanic acid involves the extraction of phytol from natural sources such as chlorophyll-containing plants. The extracted phytol is then subjected to chemical processes to convert it into phytanic acid. This method is efficient and allows for the large-scale production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Phytanic acid undergoes several types of chemical reactions, including:

Oxidation: Phytanic acid can be oxidized to produce pristanic acid and other metabolites.

Reduction: Reduction reactions can convert phytanic acid into its corresponding alcohols.

Substitution: Various substitution reactions can occur, leading to the formation of different derivatives of phytanic acid.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of phytanic acid include pristanic acid, various alcohols, and other derivatives that have significant biological and industrial applications .

Scientific Research Applications

Nutritional Studies

Phytanic acid is primarily derived from dietary sources such as dairy products and fats from ruminant animals. It plays a crucial role in human nutrition due to its unique metabolic pathway. Unlike most fatty acids that undergo β-oxidation, phytanic acid is metabolized through α-oxidation in peroxisomes, leading to the production of pristanic acid. This metabolic distinction is particularly relevant for individuals with genetic disorders like Refsum disease, which results in the accumulation of phytanic acid due to impaired α-oxidation .

Biological and Medical Research

Phytanic acid has garnered attention for its potential therapeutic effects. Recent studies have highlighted its immunomodulatory properties, particularly its ability to inhibit pro-inflammatory cytokines such as interferon-gamma and interleukin-17A. These effects suggest that phytanic acid may be beneficial in managing autoimmune diseases .

A study published in the Journal of Dairy Research demonstrated that phytanic acid could suppress antibody secretion by B-cells and nitric oxide production by macrophages, indicating its role as a bioactive fatty acid with anti-inflammatory properties .

Industrial Applications

In addition to its biological significance, phytanic acid is utilized in various industrial processes. It serves as a model compound for studying branched-chain fatty acids and their reactions in chemical synthesis. Its derivatives are explored for their applications in the production of specialty chemicals and as additives in food and cosmetic industries .

Case Study 1: Immunomodulatory Effects of Phytanic Acid

Objective : Investigate the effects of phytanic acid on T-cell activity and cytokine production.

Methodology :

- Mouse splenocytes were stimulated with mitogens and treated with phytanic acid.

- Cytokine production was measured at both mRNA and protein levels.

Findings :

Phytanic acid significantly reduced mRNA levels of key cytokines (IFN-γ, IL-2, IL-10, IL-17A), demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Metabolic Pathway Analysis

Objective : Understand the metabolic processing of phytanic acid in humans.

Methodology :

- Analysis of dietary intake data from various populations.

- Assessment of plasma concentrations of phytanic acid among different dietary groups.

Findings :

Individuals consuming diets rich in ruminant fats had significantly higher plasma concentrations of phytanic acid compared to vegans, highlighting its dietary significance .

Mechanism of Action

Phytanic acid exerts its effects through several molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. By activating these receptors, phytanic acid can modulate the expression of genes involved in fatty acid oxidation and immune responses . Additionally, it has been shown to influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune and inflammatory responses .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₂₀H₄₀O₂ .

- Biosynthesis : Formed via α-oxidation of phytol, followed by β-oxidation in peroxisomes .

- Natural Sources : Found in dairy products, ruminant fats, and marine organisms .

- Biological Roles: Acts as a ligand for peroxisome proliferator-activated receptor-α (PPARα) and retinoid X receptor (RXR), influencing lipid metabolism and cell differentiation .

Stereoselective synthesis of this compound was first achieved by Sita et al. (1993), enabling the production of pure (3R,7R,11R)- and (3S,7R,11R)-isomers for research . Elevated serum levels of phytanic acid are linked to Refsum’s disease, a peroxisomal disorder characterized by neurological and retinal degeneration .

Comparison with Similar Compounds

Structural and Functional Comparison

Metabolic and Clinical Differences

Phytanic Acid vs. Pristanic Acid

Phytanic Acid vs. 4,8,12-Trimethyltridecanoic Acid

- Chain Length: Phytanic acid (C₁₆) is longer and more lipophilic than 4,8,12-trimethyltridecanoic acid (C₁₃) .

- Bioactivity: Phytanic acid modulates nuclear receptors, while 4,8,12-trimethyltridecanoic acid is a metabolic intermediate without known signaling roles .

Stereochemical Considerations

Natural phytanic acid exists as a mixture of (3R,7R,11R)- and (3S,7R,11R)-diastereomers, whereas pristanic acid occurs in (2R)- and (2S)-forms . Only the (2S)-pristanic acid isomer is β-oxidized, necessitating racemase activity for complete degradation . Synthetic stereoselective methods have clarified the metabolic fate of these isomers .

Biological Activity

(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid, commonly known as phytanic acid, is a branched-chain fatty acid that plays significant roles in various biological processes. It is primarily derived from dietary sources such as dairy products and certain fish. This compound has garnered attention in scientific research due to its implications in metabolic pathways and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 312.53 g/mol

- CAS Number : 14721-66-5

- Melting Point : -65°C

- Boiling Point : 422.3°C at 760 mmHg

Biological Activity

Phytanic acid exhibits a range of biological activities that can be categorized into beneficial and harmful effects on human health.

Beneficial Effects

-

Anti-inflammatory and Immunomodulatory Activities :

- Phytanic acid has been shown to decrease the expression of pro-inflammatory cytokines such as IFN-γ and IL-17A in mouse splenocytes and T-cells. This suggests its potential use in managing autoimmune diseases .

- It activates peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating lipid metabolism and inflammation.

- Antidiabetic Effects :

- Cancer Research :

- Oocyte Maturation :

Harmful Effects

- Accumulation and Toxicity :

- Oxidative Stress :

Phytanic acid's biological activities are mediated through various molecular pathways:

- Interaction with PPARs : Phytanic acid activates PPAR-alpha and retinoid X receptor (RXR), influencing gene expression related to lipid metabolism and inflammation.

- Regulation of Cytokines : By modulating the immune response, phytanic acid can alter cytokine production, which is crucial for inflammatory responses.

Case Studies and Literature Review

A comprehensive review of literature highlights the dual nature of phytanic acid's effects:

| Study | Findings |

|---|---|

| Nakanishi et al. (2023) | Demonstrated anti-inflammatory effects in mouse splenocytes; reduced cytokine levels |

| Liska et al. (2012) | Showed reduced tumor size in breast cancer models when combined with vitamin D analogs |

| Elmazar et al. (2013) | Highlighted insulin-sensitizing properties through RXR/PPAR heterodimerization |

Q & A

What are the recommended safety protocols for handling (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid in laboratory settings?

Basic Question

Methodological Answer:

- Hazard Mitigation : The compound is classified under GHS as acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), and respiratory irritation (Category 3). Researchers must wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin Contact : Wash with soap and water for 15 minutes.

- Eye Exposure : Rinse with water for 15 minutes and remove contact lenses.

- Ingestion : Rinse mouth and seek medical attention immediately .

- Storage : Store in a cool, ventilated area away from oxidizers. Avoid dust formation .

How can researchers confirm the stereochemical configuration of (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid?

Basic Question

Methodological Answer:

- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak® IA or IB) to separate enantiomers. Compare retention times with authentic standards, as demonstrated in stereochemical validation of similar hydroxy acids .

- Synthesis Cross-Validation : Synthesize derivatives (e.g., trimethylsilyl esters) and analyze via GC-MS. For example, Reformatsky reactions followed by saponification can generate stereoisomers for comparison .

- Computational Modeling : Employ density functional theory (DFT) to predict NMR chemical shifts and match experimental data .

What experimental designs are effective for studying the environmental fate of (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid?

Advanced Question

Methodological Answer:

- Long-Term Ecological Studies : Adopt a split-split plot design (randomized blocks) to assess environmental distribution across compartments (soil, water, biota). Monitor degradation products using LC-HRMS .

- Laboratory Simulations :

- Data Integration : Combine field observations with QSAR models to predict bioaccumulation and toxicity .

How should researchers resolve contradictions in reported reactivity data for (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid?

Advanced Question

Methodological Answer:

- Multi-Technique Validation :

- Systematic Literature Review : Apply PRISMA guidelines to filter studies by methodology (e.g., purity of reagents, solvent systems) and exclude non-peer-reviewed sources .

- Theoretical Frameworks : Link results to diterpenoid biosynthesis pathways to contextualize unexpected reactivity .

What strategies optimize the synthesis of (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid derivatives for biological testing?

Advanced Question

Methodological Answer:

- Derivatization Protocols :

- Purification : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC with a C18 column .

- Yield Optimization : Adjust reaction stoichiometry and catalyst loading (e.g., 10 mol% DMAP for acylations) .

How can the ecological impact of (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid be assessed at the ecosystem level?

Advanced Question

Methodological Answer:

-

Mesocosm Experiments : Replicate natural ecosystems in controlled environments to monitor compound persistence and trophic transfer. Measure biomarker responses (e.g., cytochrome P450 activity in fish) .

-

Metabolomic Profiling : Use LC-MS/MS to identify stress metabolites in exposed organisms (e.g., glutathione conjugates) .

-

Risk Quotient (RQ) Calculation :

Classify risk as low (RQ < 0.1), medium (0.1 ≤ RQ < 1), or high (RQ ≥ 1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.